molecular formula C21H22N4O2S B2844757 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097904-29-3

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2844757
M. Wt: 394.49
InChI Key: AQLIQNAUMUGJTE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and an indole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom. The indole ring is a fused ring system containing a benzene ring and a pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The thiophene ring could be formed through a Paal-Knorr synthesis or a Gewald reaction. The indole ring could be formed through a Fischer indole synthesis or a Madelung synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely cause the molecule to be fairly rigid. The presence of the amide group (-CONH2) could lead to the formation of hydrogen bonds, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyrazole ring could potentially be further substituted if treated with an electrophile. The thiophene ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the ability to form hydrogen bonds could all affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Anticancer Potential

Studies have shown that derivatives similar to the chemical compound have been synthesized and tested for their cytotoxicity against various cancer cell lines. For example, the synthesis of pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives has been explored, with some compounds displaying significant cytotoxic activity in cell line panels, suggesting their potential as anticancer agents (X. Bu, Junjie Chen, L. Deady, W. Denny, 2002).

Heterocyclic Compound Synthesis

The reaction mechanisms involving similar chemical structures have been studied, leading to the synthesis of novel heterocyclic compounds. For instance, the unexpected reaction of certain pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has been examined, providing insights into the synthesis of new chemical entities with potential biological activities (I. V. Ledenyova, A. V. Falaleev, K. Shikhaliev, E. A. Ryzhkova, F. Zubkov, 2018).

Anti-inflammatory and Antidepressant Activities

Some novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and minimum ulcerogenic activities. These compounds have shown significant in vivo anti-inflammatory activity, indicating their potential as safer anti-inflammatory agents (S. A. El‐Hawash, A. El-Mallah, 1998). Additionally, a new series of thiophene-bearing pyrazoline carboxamides have been synthesized and examined for their antidepressant effect, suggesting the antidepressant potential of pyrazoline nucleus-containing compounds (B. Mathew, J. Suresh, S. Anbazhagan, 2014).

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be used in the development of new drugs, particularly if it shows activity against a specific target of interest .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13-8-14(2)25(24-13)20(16-6-7-28-12-16)11-22-21(26)19-9-15-4-5-17(27-3)10-18(15)23-19/h4-10,12,20,23H,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLIQNAUMUGJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC)C4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide

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